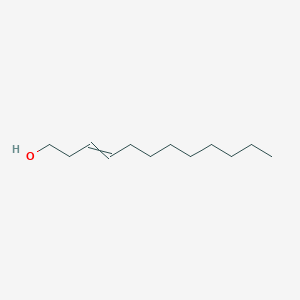

(Z)-Dodec-3-en-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-Dodec-3-en-1-ol is an organic compound classified as an unsaturated alcohol. It is characterized by a double bond between the third and fourth carbon atoms in the twelve-carbon chain, with the hydroxyl group (-OH) attached to the first carbon. The “Z” notation indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving it a specific geometric configuration.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dodec-3-en-1-ol can be achieved through various methods, including:

Hydroboration-Oxidation: This method involves the hydroboration of 1-dodecyne followed by oxidation. The reaction typically uses borane (BH3) in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).

Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde to form the desired alkene. For this compound, the ylide derived from triphenylphosphine and 1-bromo-3-dodecene can be reacted with formaldehyde.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The process is optimized to ensure the selective formation of the Z-isomer.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form (Z)-Dodec-3-enal or (Z)-Dodec-3-enoic acid, depending on the oxidizing agent used.

Reduction: The compound can be reduced to (Z)-Dodec-3-en-1-amine using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (Z)-Dodec-3-en-1-chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Oxidation: (Z)-Dodec-3-enal, (Z)-Dodec-3-enoic acid.

Reduction: (Z)-Dodec-3-en-1-amine.

Substitution: (Z)-Dodec-3-en-1-chloride.

Applications De Recherche Scientifique

(Z)-Dodec-3-en-1-ol has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in the study of reaction mechanisms.

Biology: The compound is studied for its role in pheromone communication in insects.

Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mécanisme D'action

The mechanism of action of (Z)-Dodec-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

(E)-Dodec-3-en-1-ol: The E-isomer of dodec-3-en-1-ol, where the higher priority substituents on the double-bonded carbons are on opposite sides.

Dodec-1-en-3-ol: An isomer with the double bond at the first position.

Dodecanol: The saturated alcohol without any double bonds.

Uniqueness: (Z)-Dodec-3-en-1-ol is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological systems. Its Z-configuration can result in different physical and chemical properties compared to its E-isomer, affecting its applications and effectiveness in various fields.

Activité Biologique

(Z)-Dodec-3-en-1-ol, a long-chain aliphatic alcohol, has garnered attention for its biological activities, particularly in the realm of insect behavior and potential therapeutic applications. This article synthesizes available research on the compound's biological properties, focusing on its role as a pheromone in termites and its cytotoxic effects in cancer research.

Chemical Structure and Properties

This compound is characterized by its unique double bond configuration, which influences its biological activity. The molecular formula is C12H22O, and it features a hydroxyl group that contributes to its reactivity and interaction with biological systems.

1. Pheromonal Role in Termites

One of the most significant findings regarding this compound is its identification as a trail-following pheromone in termites, specifically from the species Macrotermes annandalei.

- Behavioral Assays : Synthetic this compound was shown to induce orientation and recruitment behaviors in termites. The compound effectively guides termites along trails, facilitating foraging and colony organization. The activity threshold for behavioral response was established, demonstrating that even low concentrations can elicit significant behavioral changes .

2. Anticancer Properties

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines.

- Cytotoxic Activity : Research indicates that this compound exhibits moderate cytotoxicity against several tumor cell lines, including HeLa and Jurkat cells. The compound appears to initiate apoptosis through mitochondrial pathways, suggesting a potential mechanism for its anticancer effects .

Case Study 1: Termite Behavioral Response

In a study conducted by Hölldobler et al., the effectiveness of this compound as a trail pheromone was assessed through bioassays involving live termites. The results indicated a clear preference for trails treated with the pheromone compared to untreated controls, confirming its role in termite navigation .

Case Study 2: Antitumor Activity Assessment

A separate investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study utilized various concentrations of the compound to evaluate its impact on cell viability and apoptosis induction. Results demonstrated that concentrations as low as 0.1 μM could significantly inhibit cell growth, highlighting its potential as an antitumor agent .

Data Tables

| Biological Activity | Effect Observed | Concentration Range |

|---|---|---|

| Trail-following behavior in termites | Induced orientation and recruitment | Low concentrations |

| Cytotoxicity against HeLa cells | Initiated apoptosis | 0.1 - 0.8 μM |

| Cytotoxicity against Jurkat cells | Moderate inhibition of cell growth | Below 0.1 μM |

The mechanisms underlying the biological activities of this compound are multifaceted:

Pheromonal Mechanism

The compound's structural features allow it to interact with specific receptors in termites, triggering behavioral responses essential for colony survival.

Anticancer Mechanism

The cytotoxic effects are hypothesized to involve:

Propriétés

Numéro CAS |

32451-95-9 |

|---|---|

Formule moléculaire |

C12H24O |

Poids moléculaire |

184.32 g/mol |

Nom IUPAC |

dodec-3-en-1-ol |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,13H,2-8,11-12H2,1H3 |

Clé InChI |

BDGQTWOHKASHQU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCO |

SMILES isomérique |

CCCCCCCC/C=C\CCO |

SMILES canonique |

CCCCCCCCC=CCCO |

Key on ui other cas no. |

32451-95-9 |

Synonymes |

(3Z)-3-Dodecen-1-ol; (Z)-3-Dodecen-1-ol_x000B__x000B__x000B_ |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.